(S)-2-((S)-2-((叔丁氧羰基)氨基)-4-甲基戊酰胺)-4-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

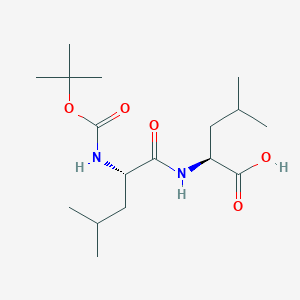

This compound is a dipeptide derivative, which means it’s composed of two amino acids linked together. The tert-butoxycarbonyl (Boc) groups are protecting groups used in peptide synthesis. They prevent unwanted side reactions from occurring at the amino groups of the amino acids .

Synthesis Analysis

The synthesis of such compounds typically involves the coupling of protected amino acids. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . Deprotection of the Boc group can be achieved using mild methods such as with acids like trifluoroacetic acid (TFA) or with reagents like oxalyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of the Boc groups would be evident in the NMR spectra .Chemical Reactions Analysis

The Boc groups in this compound make it a good candidate for further reactions, particularly in the field of peptide synthesis. The Boc groups can be selectively removed without affecting other functional groups, allowing for the coupling of this dipeptide with other amino acids or peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as solubility, melting point, and stability could be predicted based on the presence of the Boc groups and the peptide backbone .科学研究应用

肽研究中的合成与应用

该化合物通常在具有相关结构的文献中被提及,在复杂肽和氨基酸的合成中起着至关重要的作用。Nevalainen 和 Koskinen (2001) 的工作突出了它作为反式-4-甲基脯氨酸前体的应用,展示了它在合成肽研究中使用的特定氨基酸衍生物中的相关性 Nevalainen,Koskinen,2001 年。同样,Thaisrivongs 等人 (1987) 证明了它在合成肾素抑制肽中的效用,表明它在设计有效的酶抑制剂中具有更广泛的应用 Thaisrivongs 等人,1987 年。

在立体选择性合成中的作用

该化合物是立体选择性合成过程不可或缺的一部分,正如 Laue 等人 (2000 年) 所证明的那样,他们利用它立体选择性地合成了 γ-氟代 α-氨基酸,展示了它在制备药物手性构筑块中的重要性 Laue 等人,2000 年。Koseki 等人 (2011 年) 也通过详细说明苯甲基 2-(S)-[(叔丁氧羰基)氨基]-ω-碘代烷酸酯的合成,进一步例证了该化合物在有机合成中的多功能性 Koseki、Yamada、Usuki,2011 年。

对蛋白质和肽化学的贡献

Adamczyk 等人 (1999 年) 展示了该化合物在合成胶原交联物(蛋白质化学理解和应用中的一个基本组成部分)中的重要性 Adamczyk、Johnson、Reddy,1999 年。此外,Ehrlich-Rogozinski (1974 年) 关于从 N-阻断氨基酸和肽中定量裂解叔丁氧羰基的研究突出了该化合物在肽化学分析程序中的作用 Ehrlich-Rogozinski,1974 年。

安全和危害

未来方向

作用机制

Target of Action

It’s known that tert-butoxycarbonyl (boc) derivatives are commonly used in synthetic organic chemistry . They are often used to protect amines during chemical reactions .

Mode of Action

The compound, being a Boc derivative, likely interacts with its targets by providing protection to amines during chemical reactions . The Boc group is added to the amine group of a molecule to prevent it from reacting. After the desired reactions have taken place, the Boc group can be removed .

Biochemical Pathways

Boc derivatives are known to play a significant role in the synthesis of complex organic compounds . They allow for selective reactions to occur, which can lead to the creation of a variety of functionalized amines .

Pharmacokinetics

They are typically well-absorbed and distributed throughout the body, metabolized to remove the Boc group, and then excreted .

Result of Action

The result of the compound’s action is the protection of amines during chemical reactions, allowing for selective reactions to occur . This can lead to the synthesis of a variety of functionalized amines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Boc protection can be affected by the reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid involves the protection of the amine group, followed by the addition of a chiral auxiliary, and then the removal of the protecting group to obtain the desired compound.", "Starting Materials": ["(S)-4-methylpentanoic acid", "tert-butyl carbamate", "4-methylpentanoyl chloride", "triethylamine", "dimethylformamide", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "ethyl acetate", "sodium hydroxide", "hydrochloric acid", "methanol", "acetic acid", "water"], "Reaction": ["1. Protection of the amine group of tert-butyl carbamate with 4-methylpentanoyl chloride in the presence of triethylamine and dimethylformamide to obtain (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid.", "2. Coupling of (S)-4-methylpentanoic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide in the presence of diisopropylethylamine and ethyl acetate to obtain (S)-4-methylpentanoyl-N-hydroxysuccinimide ester.", "3. Addition of the protected amine to the ester in the presence of triethylamine and dimethylformamide to obtain (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid.", "4. Removal of the protecting group with sodium hydroxide in methanol and acetic acid to obtain the desired compound."] } | |

CAS 编号 |

15136-12-6 |

分子式 |

C17H32N2O5 |

分子量 |

344.4 g/mol |

IUPAC 名称 |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |

InChI 键 |

PBTNVAYSJPRTLQ-STQMWFEESA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

序列 |

LL |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。